1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid

Descripción

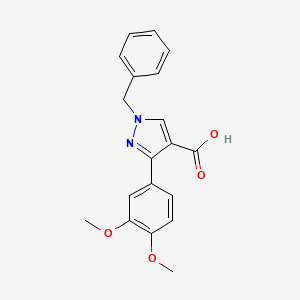

1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 956756-38-0) is a pyrazole-based small molecule scaffold with a molecular formula of C₁₉H₁₈N₂O₄ and a molecular weight of 338.4 g/mol . Its structure includes:

- A benzyl group at position 1 of the pyrazole ring.

- A 3,4-dimethoxyphenyl group at position 2.

- A carboxylic acid moiety at position 3.

This compound is marketed as a versatile intermediate for pharmacological research, with applications in drug discovery and chemical synthesis . Its 3,4-dimethoxyphenyl substituent is notable for enhancing aromaticity and electronic effects, which may influence bioactivity .

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-3-(3,4-dimethoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-16-9-8-14(10-17(16)25-2)18-15(19(22)23)12-21(20-18)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNWUPUPMGWWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone or an equivalent compound to form the pyrazole ring.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.

Attachment of the Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution reaction, where a dimethoxyphenyl derivative is introduced to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzyl and dimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halides (e.g., benzyl chloride) and catalysts (e.g., palladium on carbon) are often employed.

Major Products

Oxidation: Products may include benzyl ketones or aldehydes.

Reduction: Products may include benzyl alcohols or aldehydes.

Substitution: Products depend on the specific substituents introduced during the reaction.

Aplicaciones Científicas De Investigación

Biological Activities

1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits several biological activities:

Anticancer Activity

Research indicates that this compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can reduce inflammation by inhibiting key inflammatory mediators such as cytokines and prostaglandins, making it a candidate for treating conditions like arthritis.

Antimicrobial Activity

Preliminary investigations reveal that 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported the synthesis and evaluation of 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid against human breast cancer cells (MCF-7). The compound exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents. Mechanistic studies revealed that it induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

In another research article, the anti-inflammatory effects of this compound were assessed using an animal model of acute inflammation. Results showed a marked reduction in paw edema and decreased levels of pro-inflammatory cytokines in treated groups compared to controls. Histological analysis confirmed reduced tissue damage and inflammation.

Comparative Analysis of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives

Key Differences :

- Substituents : The benzoyl group (C₆H₅CO-) replaces the benzyl group (C₆H₅CH₂-), and a carbaldehyde (-CHO) replaces the carboxylic acid (-COOH) .

- Biological Activity : Derivatives like 4c (4-methoxyphenyl) and 4e (4-chlorophenyl) demonstrated potent antioxidant (DPPH scavenging) and anti-inflammatory activity, outperforming diclofenac sodium in some assays. The electron-donating methoxy group at the para position enhanced activity .

- Physicochemical Properties : The carbaldehyde group increases reactivity but reduces stability compared to the carboxylic acid moiety in the target compound.

Pyrazole Carboxylic Acid Derivatives with Heterocyclic Substituents

- 1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 956959-59-4):

- 1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid (CAS: 1153368-46-7):

Antibacterial Pyrazole Derivatives

- 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid: Exhibits potent activity against Acinetobacter baumannii (MIC = 1.56 µg/mL). Chloro-substitution further enhances efficacy .

Non-Pyrazole Analogs with 3,4-Dimethoxyphenyl Moieties

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B):

Key Findings and Implications

Electronic Effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance antioxidant and anti-inflammatory activities in pyrazole derivatives . The 3,4-dimethoxy configuration in the target compound may offer synergistic electronic effects.

Functional Group Impact : Carboxylic acid groups improve stability and hydrogen-bonding capacity compared to carbaldehydes, making the target compound more suitable for prolonged biological assays .

Actividad Biológica

1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzyl group, a dimethoxyphenyl moiety, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 338.36 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Cyclization of a hydrazine derivative with a suitable carbonyl compound.

- Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.

- Attachment of the Dimethoxyphenyl Group : Conducted via electrophilic aromatic substitution.

- Carboxylation : The carboxylic acid group is introduced using carbon dioxide under specific conditions.

The biological activity of 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Activity

1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid has been investigated for its anticancer properties:

- Cell Line Studies : It demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent growth inhibition .

- Mechanistic Insights : The compound's ability to induce apoptosis and inhibit cell proliferation suggests potential as a therapeutic agent in cancer treatment .

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives similar to 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid:

| Study | Compound | Activity | IC50 Value | Cell Line |

|---|---|---|---|---|

| Xia et al. (2020) | 5 | Antitumor | 49.85 µM | Various cancer lines |

| Zheng et al. (2022) | 29 | Aurora A/B Kinase Inhibition | 0.07 µM | U937, K562 |

| Fan et al. (2022) | 6, 7 | Induction of Autophagy | Not specified | A549 |

These studies highlight the diverse biological activities associated with pyrazole derivatives and their potential applications in drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as substituted hydrazines and β-keto esters. For example, describes a similar pyrazole-4-carboxylic acid derivative synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalytic agents (e.g., acetic acid). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity (e.g., δ 7.2–7.5 ppm for benzyl protons, δ 3.8 ppm for methoxy groups) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For solid-state structural confirmation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. highlights quantum-chemical studies on analogous pyrazole-carboxylic acids to predict sites for electrophilic/nucleophilic attacks or hydrogen bonding, guiding functionalization strategies .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) arise from substituent positioning and assay conditions. Systematic approaches include:

- SAR Studies : Comparing analogs with varying substituents (e.g., 3,4-dimethoxy vs. 4-chloro) .

- Dose-Response Analysis : Testing compound purity (via HPLC) and verifying cytotoxicity thresholds (MTT assays).

- Meta-Analysis : Cross-referencing datasets from multiple studies (e.g., ’s hydrazone derivatives vs. ’s methyl esters) .

Q. What experimental designs are effective for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or VEGFR2).

- Enzymatic Assays : Measure IC₅₀ values via fluorescence-based kinase activity kits (e.g., ADP-Glo™).

- Cellular Validation : Test inhibition of cancer cell proliferation (e.g., MCF-7 or A549 lines) with Western blotting for phosphorylated kinase targets .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.